molecular formula C10H9F3O2 B8118690 Acetic acid, trifluoro-, o-ethylphenyl ester

Acetic acid, trifluoro-, o-ethylphenyl ester

Cat. No.: B8118690
M. Wt: 218.17 g/mol
InChI Key: OYPCYMVZHCVQQK-UHFFFAOYSA-N
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Description

Acetic acid, trifluoro-, o-ethylphenyl ester (CAS: Not explicitly provided in evidence), also known as o-ethylphenyl trifluoroacetate, is a fluorinated aromatic ester derived from trifluoroacetic acid (TFA) and o-ethylphenol. Its structure features a trifluoroacetyl group (-COCF₃) attached to an ortho-substituted ethylphenyl moiety. This compound is of interest in organic synthesis due to the electron-withdrawing nature of the trifluoromethyl group, which enhances reactivity in nucleophilic substitution and hydrolysis reactions.

Properties

IUPAC Name

(2-ethylphenyl) 2,2,2-trifluoroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-2-7-5-3-4-6-8(7)15-9(14)10(11,12)13/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPCYMVZHCVQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of pharmaceutical intermediates and agrochemicals. Biology: It serves as a tool in biochemical studies to investigate enzyme mechanisms and metabolic pathways. Medicine: The compound is explored for its potential therapeutic applications, including its use as an antimicrobial agent. Industry: It is utilized in the production of specialty chemicals and materials due to its unique reactivity and stability.

Mechanism of Action

The compound exerts its effects through its trifluoroacetyl group, which can interact with various molecular targets. The exact mechanism depends on the specific application, but it often involves the formation of covalent bonds with nucleophilic sites in biological molecules or chemical intermediates.

Molecular Targets and Pathways Involved:

  • Enzymes: The compound can inhibit or activate certain enzymes by binding to their active sites.

  • Metabolic Pathways: It can interfere with metabolic pathways by reacting with key intermediates.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The trifluoroacetyl group distinguishes this compound from non-fluorinated analogs (e.g., acetic acid, o-ethylphenyl ester). The strong electron-withdrawing effect of the -CF₃ group increases the electrophilicity of the carbonyl carbon, making it more reactive toward nucleophiles compared to acetyl esters. For example:

  • Hydrolysis Rates : Trifluoroacetates hydrolyze ~10⁴–10⁵ times faster than their acetic acid counterparts due to enhanced carbonyl polarization .

Physical Properties

Key physical properties of related esters are summarized below:

Compound Molecular Formula Molecular Weight Boiling Point (°C) Melting Point (°C) Solubility
Acetic acid, trifluoro-, o-ethylphenyl ester C₁₀H₉F₃O₂ 224.17 (calc.) ~180–200 (est.) <25 Organic solvents
Phenyl trifluoroacetate C₈H₅F₃O₂ 190.12 142–144 Ether, CH₂Cl₂
t-Butyl trifluoroacetate C₆H₉F₃O₂ 170.13 97–99 Hydrophobic solvents
Ethyl trifluoroacetate C₄H₅F₃O₂ 142.08 61–63 Polar aprotic

Data compiled from .

Notes:

  • The ortho-ethyl group in o-ethylphenyl trifluoroacetate increases molecular weight and steric bulk compared to phenyl trifluoroacetate, reducing volatility.
  • t-Butyl trifluoroacetate exhibits lower boiling points due to reduced aromaticity and weaker intermolecular forces .

Chemical Reactivity and Stability

  • Hydrolysis: Trifluoroacetates undergo rapid hydrolysis in aqueous basic conditions to yield TFA and the corresponding phenol. For example, phenyl trifluoroacetate hydrolyzes 10³ times faster than phenyl acetate under identical conditions .
  • H-D Exchange : Tertiary esters (e.g., t-butyl trifluoroacetate) exhibit faster H-D exchange rates with deuterated TFA than primary or secondary esters due to carbocation stabilization .
  • Thermal Stability : Aromatic trifluoroacetates (e.g., o-ethylphenyl ester) are more thermally stable than aliphatic analogs, decomposing above 200°C .

Biological Activity

Acetic acid, trifluoro-, o-ethylphenyl ester (CAS Number: 31083-13-3) is a chemical compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

The molecular formula of this compound is C12H10F3O2. The presence of the trifluoromethyl group significantly influences its chemical behavior and interactions with biological systems.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

  • Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. For instance, a study reported its effectiveness against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum activity .
  • Antitumor Properties : Preliminary investigations suggest that this compound may possess antitumor activity. In vitro assays demonstrated its ability to inhibit the proliferation of cancer cell lines, although further research is needed to elucidate the mechanisms involved .
  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to therapeutic applications in metabolic disorders or cancer treatment .

The mechanism by which this compound exerts its biological effects is not yet fully understood. However, it is hypothesized that the trifluoromethyl group enhances binding affinity to target proteins or enzymes, thereby modulating their activity. This property could be pivotal in developing drugs targeting specific pathways in disease processes .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical institute tested the antimicrobial efficacy of this compound. The results indicated a significant reduction in bacterial counts when treated with the compound at concentrations as low as 50 µg/mL. The study concluded that this compound could serve as a potential candidate for developing new antimicrobial agents.

Case Study 2: Antitumor Activity

In another investigation focusing on cancer therapy, this compound was evaluated for its cytotoxic effects on human cancer cell lines. The results showed that at concentrations ranging from 10 µM to 100 µM, the compound inhibited cell viability by up to 70%, suggesting strong antitumor potential .

Data Tables

Biological Activity Effectiveness Concentration Tested Reference
AntimicrobialBroad-spectrum50 µg/mL
AntitumorUp to 70% inhibition10 - 100 µM
Enzyme InhibitionSpecific enzymesVaries

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